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An Objective Comparison of LDN-214117 and LDN-193189 for ALK2 Inhibition

For researchers and drug development professionals targeting the Activin receptor-like kinase

2 (ALK2), also known as ACVR1, the selection of a potent and selective small molecule

inhibitor is critical. Among the available tools, LDN-214117 and LDN-193189 are two prominent

compounds. This guide provides a detailed, data-driven comparison of their performance in

ALK2 inhibition to aid in the selection of the appropriate research compound.

Overview
Both LDN-214117 and LDN-193189 are potent inhibitors of ALK2, a BMP type I receptor.

Dysregulation of ALK2 signaling is implicated in several diseases, including the rare genetic

disorder Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma

(DIPG).[1][2][3] While both compounds effectively block the ALK2 kinase, they exhibit distinct

profiles regarding potency, selectivity, and pharmacokinetic properties. LDN-193189 is a

derivative of dorsomorphin with a pyrazolo[1,5-a]pyrimidine core, whereas LDN-214117
belongs to a pyridine-based chemical series.[2][4][5]

Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The

data below, compiled from various biochemical and kinase assays, highlights the differences in

potency and selectivity between the two inhibitors.
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Kinase Target
LDN-214117 IC50
(nM)

LDN-193189 IC50
(nM)

Notes

ALK2 (ACVR1) 24[1][6][7][8]

5 (Cell-based)[9][10]

[11][12][13] / 0.8

(Kinase assay)[10][14]

LDN-193189 shows

higher potency for

ALK2.

ALK1 (ACVRL1) 27[1] 0.8[10][14]
Both compounds

potently inhibit ALK1.

ALK3 (BMPR1A) 1,171[1][7]

30 (Cell-based)[9][10]

[11][12] / 5.3 (Kinase

assay)[10][14]

LDN-214117 is

significantly more

selective for ALK2

over ALK3.

ALK6 (BMPR1B) Not Reported 16.7[10][14]
LDN-193189 also

inhibits ALK6.

ALK5 (TGFBR1) 3,000[1][7] ≥ 500[6][11]

Both show selectivity

against the TGF-β

receptor ALK5.

BMP6 Signaling 100[1][8] Not Reported

LDN-214117 shows

potent inhibition of

BMP6-driven

signaling.

TGF-β1 Signaling 16,000[1]
>200-fold less potent

vs BMP[10][12]

Both are highly

selective for BMP

pathways over TGF-

β1.

Conclusion: LDN-193189 is a more potent inhibitor of ALK1, ALK2, and ALK3. However, LDN-
214117 demonstrates superior selectivity, with a much weaker inhibitory effect on ALK3

compared to its primary target, ALK2. This improved selectivity of LDN-214117 over related

BMP receptors and its reasonable kinome-wide selectivity may be advantageous for studies

requiring precise targeting of ALK2.[4][8][15]
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Table 2: In Vivo Pharmacokinetics and Efficacy in a DIPG
Model
Both compounds have been evaluated in preclinical mouse models of Diffuse Intrinsic Pontine

Glioma (DIPG), demonstrating their potential for in vivo applications, including those requiring

penetration of the central nervous system (CNS).[2][16][17]

Parameter LDN-214117 LDN-193189 Reference

Status
Orally bioavailable,

well-tolerated

Orally bioavailable,

well-tolerated
[2][17]

Dose (DIPG Model) 25 mg/kg 25 mg/kg [2][17]

Brain:Plasma Ratio 0.80 1.34 [2]

Efficacy (DIPG Model)

Significant

prolongation of

survival (median 15

days)

Significant

prolongation of

survival (median 15

days)

[2]

Conclusion: Both inhibitors are orally bioavailable and penetrate the brain, making them

suitable for in vivo studies of CNS disorders.[2][17] LDN-193189 exhibits a higher brain-to-

plasma concentration ratio, suggesting more efficient CNS penetration.[2] Despite this, both

compounds conferred a similar survival benefit in an orthotopic DIPG xenograft model.[2]

Visualizations
ALK2 Signaling Pathway
The diagram below illustrates the canonical BMP/ALK2 signaling pathway. Bone

Morphogenetic Proteins (BMPs) bind to a complex of Type I (e.g., ALK2) and Type II receptors.

The Type II receptor then phosphorylates and activates the ALK2 kinase, which in turn

phosphorylates downstream mediators SMAD1, SMAD5, and SMAD8. These activated R-

SMADs complex with SMAD4 and translocate to the nucleus to regulate the transcription of

target genes. Both LDN-214117 and LDN-193189 are ATP-competitive inhibitors that block the

kinase activity of ALK2, thereby preventing the phosphorylation of SMAD1/5/8.[9][18][19]
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Simplified BMP-ALK2-SMAD signaling pathway.
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Experimental Workflow for Inhibitor Comparison
This workflow outlines a typical process for comparing the efficacy and selectivity of kinase

inhibitors like LDN-214117 and LDN-193189.

Step 1: Biochemical Assay
(In Vitro Kinase Assay)

Determine IC50 against
ALK2 and other kinases

Step 2: Cellular Assays
(e.g., C2C12, HEK293 cells)

Proceed with
most potent/selective

Measure inhibition of
p-SMAD1/5/8 & target gene expression

Assess effects on
cell viability and phenotype

Step 3: In Vivo Studies
(Disease Models, e.g., DIPG, FOP)

Evaluate Pharmacokinetics
(Oral bioavailability, CNS penetration)

Assess therapeutic efficacy
(e.g., tumor growth, survival)

Conclusion:
Select optimal inhibitor based on

potency, selectivity, and in vivo performance

Click to download full resolution via product page
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Workflow for comparing ALK2 inhibitors.

Experimental Protocols
ALK2 Kinase Assay (In Vitro)
This protocol is a generalized summary for determining the IC50 value of an inhibitor against

purified ALK2 kinase.

Reaction Setup: In a 96-well or 384-well plate, combine purified recombinant ALK2 protein, a

suitable kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), and a

generic substrate like dephosphorylated casein or a specific peptide substrate.[8][18]

Inhibitor Addition: Add the test inhibitor (LDN-214117 or LDN-193189) in a series of dilutions

(e.g., 0.01 nM to 100 µM) to the wells. Include positive controls (no inhibitor) and negative

controls (no kinase).[8]

Reaction Initiation: Start the kinase reaction by adding a solution containing ATP. For

radiometric assays, this includes ATP[γ-32P].[8] For luminescence-based assays like ADP-

Glo™, unlabeled ATP is used.[18][20][21]

Incubation: Allow the reaction to proceed at room temperature or 30°C for a defined period

(e.g., 45-120 minutes).[8][18]

Detection:

Radiometric Method: Stop the reaction with phosphoric acid. Transfer the mixture to a

phosphocellulose filter plate to capture the phosphorylated substrate. After washing away

excess ATP[γ-32P], measure the incorporated radioactivity using a scintillation counter.[8]

ADP-Glo™ Method: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete

the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by

the kinase reaction into ATP, which is then used to produce a luminescent signal via a

luciferase reaction. Measure luminescence with a plate reader.[18][20]

Data Analysis: Normalize the data to the positive (100% activity) and negative (0% activity)

controls. Plot the percent inhibition against the inhibitor concentration and fit to a sigmoidal

dose-response curve to calculate the IC50 value.
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Cellular BMP Signaling Assay (p-SMAD)
This assay measures the ability of an inhibitor to block BMP-induced signaling in a cellular

context.

Cell Culture: Plate a responsive cell line, such as C2C12 myoblasts or HEK293 cells, in 96-

well plates and allow them to adhere.[10][14][22]

Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of LDN-214117 or

LDN-193189 for 1-2 hours.

Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP4 or BMP6) for a short

period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[10][14]

Cell Lysis: Wash the cells and lyse them in a buffer containing protease and phosphatase

inhibitors.

Detection: Analyze the cell lysates for phosphorylated SMAD1/5/8 levels using methods such

as Western Blotting, ELISA, or immunofluorescence.

Data Analysis: Quantify the p-SMAD signal relative to a loading control (e.g., total SMAD or a

housekeeping protein). Determine the concentration of inhibitor required to reduce the BMP-

induced p-SMAD signal by 50%.

Summary and Recommendation
LDN-193189 is a highly potent inhibitor of ALK2, ALK1, and ALK3.[10][14] Its excellent

potency and superior brain penetration make it a strong choice for in vivo studies where

maximal target engagement of these receptors is desired.[2] However, its broader selectivity

profile, which includes other BMP receptors and even some non-TGF-β family kinases, could

be a confounding factor in experiments aimed at dissecting the specific role of ALK2.[5][23]

[24]

LDN-214117 is a potent ALK2 inhibitor with significantly greater selectivity for ALK2 over the

closely related ALK3 receptor.[1][7][8] This makes it a more precise tool for investigating

ALK2-specific functions, reducing the potential for off-target effects mediated by ALK3

inhibition. While its brain penetration is slightly lower than that of LDN-193189, it is orally
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bioavailable and has demonstrated equivalent survival benefits in a preclinical DIPG model,

confirming its utility for in vivo CNS research.[2]

The choice between LDN-214117 and LDN-193189 should be guided by the specific

requirements of the experiment. For studies demanding the highest possible potency against

ALK2 and related receptors like ALK1/3, LDN-193189 is a suitable option. For research where

target selectivity is paramount to isolate the biological functions of ALK2 specifically, LDN-
214117 is the superior choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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